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Molecular Profile & Mechanism of Action

Ipatasertib is a highly selective, ATP-competitive small molecule inhibitor that potently targets all three

isoforms of the serine/threonine kinase AKT (also known as Protein Kinase B) [1] [2] [3].

The table below summarizes its key inhibitory profile and chemical properties:

Property Description

AKT1 IC₅₀ 5 nM [1] [2] [3]

AKT2 IC₅₀ 18 nM [1] [2] [3]

AKT3 IC₅₀ 8 nM [1] [2] [3]

Selectivity >600-fold selective for AKT over PKA (IC₅₀ for PKA = 3,100 nM) [1] [3]

Mechanism ATP-competitive inhibitor; preferentially binds to and inhibits the active,
phosphorylated form of AKT (pAKT) [4]

Chemical
Formula

C₂₄H₃₂ClN₅O₂ [1] [5]
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Property Description

Molecular
Weight

458 g/mol [1] [5]

CAS Number 1001264-89-6 [1] [5]

Ipatasertib exerts its effects by blocking the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell

growth, survival, and metabolism that is frequently hyperactivated in cancer [6] [7] [8]. The diagram below

illustrates the signaling pathway and the point of inhibition by Ipatasertib.
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The PI3K/AKT/mTOR signaling pathway and inhibition by Ipatasertib. The tumor suppressor PTEN

negatively regulates this pathway.

Preclinical Efficacy & Predictive Biomarkers

Extensive preclinical studies have established that the anti-tumor efficacy of Ipatasertib is strongly

associated with the activation status of the AKT pathway.

In Vitro & In Vivo Activity: Ipatasertib demonstrates potent, dose-dependent anti-proliferative and

pro-apoptotic activity in cancer cell lines. It induces cell cycle arrest (G0–G1 phase) and increases
apoptotic and necrotic cell populations [1] [2]. This activity is recapitulated in xenograft mouse

models, where oral administration (≤100 mg/kg) causes significant tumor growth inhibition, achieving
stasis or even regression in models with AKT activation [1] [4].

Predictive Biomarkers for Sensitivity: Research indicates that tumors with specific genetic
alterations leading to AKT pathway activation are particularly sensitive to Ipatasertib [4].

PTEN Loss: Cell lines with PTEN loss (null or decreased expression) show significantly lower
IC₅₀ values (mean 3.8 µM) compared to those with functional PTEN (mean 7.4 µM) [4].

PIK3CA Mutations: The presence of activating PIK3CA mutations is also associated with
greater sensitivity (mean IC₅₀ 5.0 µM vs. 7.1 µM in wild-type) [4].

HER2 Amplification: Ipatasertib is also potent in HER2-amplified breast cancer models [1] [9].
Resistance Note: Co-occurring mutations that activate the MAPK pathway (e.g., KRAS) may

reduce the effectiveness of Ipatasertib, even in the presence of PIK3CA mutations [4].

Experimental Protocols from Preclinical Research

The following table summarizes key experimental methodologies used to evaluate Ipatasertib in preclinical

studies, which can serve as a reference for your own laboratory work.

Assay Type
Cell Lines /
Model

Key Protocol Details
Measured Outcome /
Application

Cell Viability /
Proliferation [1] [2]

PC-3,

BT474M1,

Incubation with 1-10 µM

Ipatasertib for 24-72 hours;

Dose-dependent reduction

in cell viability; IC₅₀

determination.
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Assay Type
Cell Lines /
Model

Key Protocol Details
Measured Outcome /
Application

MCF7-
neo/HER2

analysis by CellTitre-Glo or
similar.

Apoptosis Assay [1]
[2]

PC-3, MCF7-
neo/HER2,

BT474M1

Treatment with 1-10 µM
Ipatasertib for 15-72 hours;

staining with Annexin V/PI or
similar.

Quantification of apoptotic
and necrotic cell

populations.

Cell Cycle Analysis
[1] [2]

PC-3, MCF7-
neo/HER2,

BT474M1

Treatment with 1-10 µM
Ipatasertib for 24-72 hours;

staining with propidium
iodide.

Increase in the proportion of
cells in G0–G1 phase.

Immunoblotting /
Pathway
Modulation [1] [2] [4]

Various (e.g.,
PC-3, IGROV-

1)

Treatment with 0.0038-2.5
µM Ipatasertib for 1 hour.

Detection of increased pAKT
(T308, S473); decreased

phosphorylation of
downstream targets

(PRAS40, GSK3β).

In Vivo Xenograft
Studies [1] [4]

Mouse models

(e.g., PTEN-
null, PIK3CA-

mutant)

Oral administration at 50-

100 mg/kg; tumor volume
measurement and

pharmacodynamic analysis.

Evaluation of tumor growth

inhibition (TGI) and pathway
suppression in tumors.

Clinical Development and Trial Landscape

Ipatasertib has progressed to multiple clinical trials, investigating its potential both as a monotherapy and in

combination with other agents.

Phase I Safety and Pharmacodynamics: A first-in-human phase I study established that Ipatasertib
was well-tolerated, with the most common adverse events being grade 1-2 gastrointestinal toxicities.

A dose of 200 mg daily achieved exposures that correlated with preclinical target growth inhibition
thresholds. Crucially, pharmacodynamic analysis of paired tumor biopsies confirmed on-target

pathway inhibition, showing reduced phosphorylation of AKT substrates like PRAS40 [4].
Key Late-Stage Clinical Trials: The clinical focus has been on combination therapies in specific

cancer types, with some trials yielding promising results.
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Prostate Cancer: The IPATential150 phase 3 trial demonstrated that Ipatasertib in
combination with abiraterone and prednisolone improved outcomes in patients with
metastatic castration-resistant prostate cancer (mCRPC) [10].

Triple-Negative Breast Cancer (TNBC): The LOTUS phase 2 trial showed that Ipatasertib
plus paclitaxel was effective as a first-line therapy for metastatic TNBC [10].

Ongoing Investigations: As of 2025, Ipatasertib continues to be evaluated in active clinical
trials, including a Phase I/IB study in combination with paclitaxel and carboplatin for ovarian

cancer (NCT05276973), and several Phase IB/II studies for recurrent endometrial cancer [6].

The diagram below outlines the key stages of Ipatasertib's journey from discovery to clinical application.

Discovery & Preclinical Research
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Combination Therapy for TNBC
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Click to download full resolution via product page

The key development stages and established clinical applications of Ipatasertib.

The search results indicate that Ipatasertib remains an investigational drug. For the most current and

complete information on its regulatory status, I recommend consulting official regulatory agency databases

like the FDA or EMA.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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gdc-0068-background-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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